Tretazicar - 21919-05-1

Tretazicar

Catalog Number: EVT-286573
CAS Number: 21919-05-1
Molecular Formula: C9H8N4O5
Molecular Weight: 252.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tretazicar is under investigation in clinical trial NCT00746590 (Study of Anti-tumour Effects and Safety of Prolarix™ in Hepatocellular Carcinoma).
Tretazicar is a prodrug of a bifunctional alkylating, dinitrobenzamide derivative with antineoplastic activity. Tretazicar can be activated by the human enzyme quinone oxidoreductase 2 (NQO2) in the presence of the cosubstrate caricotamide, an analogue of the natural cosubstrate dihydronicotinamide riboside (NRH), which acts as an electron donor. The resulting active, but short-lived metabolite, dinitrobenzamide, leads to DNA replication inhibition and the induction of apoptosis in NQO2 expressing cancer cells. Due to the lack of the natural cosubstrate NRH, NQO2 expression is normally latent but is upregulated in certain types of tumor cells.

Dinitrobenzamide

  • Compound Description: Dinitrobenzamide is a highly reactive bifunctional alkylating agent. It is the active metabolite of the prodrug Tretazicar. Dinitrobenzamide induces apoptosis in cancer cells by causing a high degree of DNA interstrand cross-links, thereby inhibiting DNA replication [, ].
  • Compound Description: Caricotamide is a synthetic co-substrate for the enzyme NRH:quinone oxidoreductase 2 (NQO2) []. It acts as an electron donor, enhancing the enzyme's ability to activate Tretazicar [, , ].
  • Relevance: Caricotamide plays a crucial role in the activation of Tretazicar. It acts as a co-substrate for NQO2, the enzyme responsible for converting Tretazicar into its active form, dinitrobenzamide. Studies have investigated the synergistic effect of Caricotamide and Tretazicar in clinical trials [].

Dihydronicotinamide Riboside (NRH)

    CNOB (C16H7CIN2O4)

    • Compound Description: CNOB is a prodrug investigated in gene-directed enzyme prodrug therapy (GDEPT) []. While not clinically tested, it can be activated by the enzyme HChrR6 to generate the drug MCHB.

    MCHB (C16H9CIN2O2)

    • Compound Description: MCHB is the fluorescent active metabolite of the prodrug CNOB, generated by the enzyme HChrR6 [].
    Source and Classification
    • Chemical Formula: C₉H₈N₄O₅
    • Molecular Weight: 252.1836 g/mol
    • CAS Number: 21919-05-1
    • DrugBank Accession Number: DB04253

    Tretazicar is classified as an investigational drug and is currently under evaluation for its safety and efficacy in treating various cancers .

    Synthesis Analysis

    The synthesis of Tretazicar involves several steps that typically include the formation of the aziridine ring and subsequent functionalization. One common method reported for synthesizing aziridine derivatives, including Tretazicar, involves the reaction of nitrobenzoyl derivatives with aziridine precursors under controlled conditions.

    Key Steps in Synthesis:

    1. Formation of the Aziridine Ring: This can be achieved through methods such as cyclization reactions involving amines and aldehydes or ketones.
    2. Nitration: The incorporation of nitro groups into the aromatic ring can be performed using nitrating agents like nitric acid in the presence of sulfuric acid to yield 2,4-dinitro derivatives.
    3. Amidation: The final product is obtained by converting the dinitro compound into the corresponding amide through reaction with aziridine.

    Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .

    Molecular Structure Analysis

    Tretazicar's molecular structure features a benzamide core with two nitro groups at positions 2 and 4 and an aziridine moiety attached to the nitrogen atom of the amide functional group.

    Structural Details:

    • IUPAC Name: 5-(aziridin-1-yl)-2,4-dinitrobenzamide
    • SMILES Notation: NC(=O)C1=CC(N2CC2)=C(C=C1N+=O)N+=O
    • InChI Key: WOCXQMCIOTUMJV-UHFFFAOYSA-N

    The presence of the aziridine ring contributes to its reactivity, particularly in biological systems where it can form covalent bonds with cellular macromolecules .

    Chemical Reactions Analysis

    Tretazicar undergoes various chemical reactions, primarily involving reduction processes that activate its prodrug form into cytotoxic agents.

    Key Reactions:

    1. Reduction: The nitro groups can be reduced to hydroxylamine derivatives by enzymes such as NQO1 (DT-diaphorase), which play a crucial role in its bioactivation.
    2. Enzymatic Activation: In GDEPT applications, specific bacterial or human enzymes convert Tretazicar into active forms that can induce apoptosis in cancer cells .

    These reactions are essential for its therapeutic efficacy, as they allow Tretazicar to selectively target tumor cells while minimizing damage to healthy tissues.

    Mechanism of Action

    The mechanism of action for Tretazicar revolves around its activation into cytotoxic metabolites that interfere with cellular processes.

    Mechanistic Insights:

    • Upon activation by reductive enzymes, Tretazicar generates reactive intermediates that can bind to DNA or proteins within cancer cells.
    • This binding disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis.
    • The selective activation in tumor environments enhances its therapeutic index compared to traditional chemotherapeutics .
    Physical and Chemical Properties Analysis

    Tretazicar exhibits several notable physical and chemical properties that influence its behavior in biological systems.

    Properties:

    • Solubility: Moderately soluble in aqueous solutions, which is important for its bioavailability.
    • Stability: Stability can vary based on pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
    • Melting Point: Specific data on melting points are not widely reported but are relevant for formulation purposes.

    Understanding these properties aids in optimizing formulations for clinical use .

    Applications

    Tretazicar's primary application lies in oncology as part of innovative therapeutic strategies such as GDEPT.

    Potential Applications:

    1. Cancer Therapy: Focused on hepatocellular carcinoma and potentially other malignancies where traditional therapies have limited efficacy.
    2. Gene Therapy Combination: Used alongside gene delivery systems to enhance targeted delivery and activation within tumors.
    3. Research Tool: Investigated for understanding mechanisms of drug resistance and apoptosis in cancer biology.

    The ongoing research aims to further elucidate its pharmacological profile and optimize its use in clinical settings .

    Properties

    CAS Number

    21919-05-1

    Product Name

    Tretazicar

    IUPAC Name

    5-(aziridin-1-yl)-2,4-dinitrobenzamide

    Molecular Formula

    C9H8N4O5

    Molecular Weight

    252.18 g/mol

    InChI

    InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14)

    InChI Key

    WOCXQMCIOTUMJV-UHFFFAOYSA-N

    SMILES

    C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    5-(1-aziridinyl)-2,4-dinitrobenzamide
    5-aziridinyl-2,4-dinitrobenzamide
    aziridine dinitrobenzamide
    CB 1954
    CB-1954
    CB1954
    tretazica

    Canonical SMILES

    C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.